N-(2,3-dichlorophenyl)acetamide

概要

説明

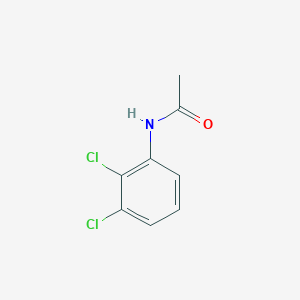

N-(2,3-Dichlorophenyl)acetamide (IUPAC name: this compound, abbreviated as 23DCPA) is an aromatic acetamide derivative characterized by a phenyl ring substituted with chlorine atoms at the 2- and 3-positions and an acetamide group (-NHCOCH₃) at the 1-position. Its molecular formula is C₈H₇Cl₂NO, with a molecular weight of 204.05 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: N-(2,3-dichlorophenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 2,3-dichloroaniline with acetic anhydride under controlled conditions. The reaction typically proceeds as follows: [ \text{2,3-dichloroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

化学反応の分析

Types of Reactions: N-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions including:

Oxidation: This reaction can lead to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

科学的研究の応用

N-(2,3-dichlorophenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

作用機序

The mechanism by which N-(2,3-dichlorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Key Structural Features

- Crystal Structure : The N–H bond adopts a syn conformation relative to both the 2-chloro and 3-chloro substituents, as confirmed by X-ray diffraction studies. This conformation stabilizes intramolecular interactions and influences hydrogen bonding patterns .

- Hydrogen Bonding : Molecules are linked via N–H···O hydrogen bonds, forming infinite chains that enhance packing stability .

- Synthesis: Prepared via acetylation of 2,3-dichloroaniline or crystallization from ethanol, with purity verified by melting point, IR, and NMR spectroscopy .

Comparison with Structural Analogs

Structural and Conformational Differences

The position and number of chlorine substituents significantly affect molecular conformation and intermolecular interactions. Below is a comparative analysis:

Key Findings :

- The syn conformation in 23DCPA contrasts with the anti conformation in meta-substituted analogs (e.g., N-(3-chlorophenyl)acetamide), highlighting steric and electronic effects of substituent positioning .

- Dichloro-substituted analogs exhibit more complex packing due to increased halogen interactions .

Physical and Spectral Properties

Limited melting point data is available in the provided evidence, but IR and NMR spectral trends correlate with substituent effects:

Notes:

- The C=O stretching frequency varies slightly due to electron-withdrawing effects of chlorine substituents.

- N–H proton chemical shifts are deshielded in syn conformers (e.g., 23DCPA ) compared to anti conformers .

Hydrogen Bonding and Crystal Packing

Comparative hydrogen bonding patterns influence material properties:

Implications: Stronger hydrogen bonding in 23DCPA enhances thermal stability compared to mono-substituted analogs.

Data Gaps and Recommendations :

- Melting points and solubility data for 23DCPA and its analogs are needed for comprehensive comparison.

- Computational modeling (e.g., DFT) could elucidate electronic effects of substituent positioning.

生物活性

N-(2,3-dichlorophenyl)acetamide is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClNO. The compound features a dichlorinated phenyl group attached to an acetamide moiety, which influences its reactivity and biological interactions. The presence of chlorine atoms at the 2 and 3 positions enhances its lipophilicity and may affect its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. Inhibiting this enzyme can delay glucose absorption, making it a potential candidate for managing type 2 diabetes .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infections.

- Anticancer Properties : Preliminary studies have shown that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated that the compound exhibited notable inhibition zones, suggesting strong antibacterial properties. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL against tested Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 64 |

Antidiabetic Activity

In vitro studies on α-glucosidase inhibition revealed that this compound had an IC value of approximately 45 µM, indicating a stronger inhibitory effect compared to acarbose (IC = 750 µM). This suggests potential utility in diabetes management by controlling postprandial blood glucose levels .

| Compound | IC (µM) |

|---|---|

| This compound | 45 |

| Acarbose | 750 |

Case Studies and Research Findings

- Study on Anticancer Effects : A recent investigation into the anticancer properties of this compound highlighted its ability to induce cell cycle arrest in human cancer cell lines. The compound was shown to decrease cell viability significantly at concentrations above 50 µM after 24 hours of treatment.

- Research on Enzyme Inhibition : Another study focused on the structure-activity relationship (SAR) of various phenylacetamides, including this compound. It was found that modifications on the phenyl ring could enhance or diminish enzyme inhibitory activity, providing insights for future drug design .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2,3-dichlorophenyl)acetamide with high purity?

- Methodological Answer : Synthesis requires precise control of reaction parameters. Use ethanol as a solvent for optimal solubility and crystallization. Maintain temperatures between 60–80°C to avoid side reactions. Purification via recrystallization or column chromatography is critical to achieve >95% purity. Characterization by NMR and IR spectroscopy confirms structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.2–7.8 ppm) and acetamide protons (δ 2.1 ppm for CH₃, δ 8.2 ppm for NH).

- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 238.5 (M⁺) and fragmentation patterns for Cl substituents.

- Infrared (IR) Spectroscopy : Identify C=O stretching (1680–1700 cm⁻¹) and N–H bending (1540 cm⁻¹) .

Q. How are single crystals of this compound grown for X-ray diffraction studies?

- Methodological Answer : Dissolve the compound in ethanol and allow slow evaporation at room temperature. Optimize crystal quality by adjusting solvent polarity (e.g., ethanol/water mixtures). Use SHELXL for refinement, ensuring hydrogen atoms are modeled with riding coordinates .

Advanced Research Questions

Q. How do chlorine substituents influence the molecular conformation of this compound?

- Methodological Answer : X-ray crystallography reveals the N–H bond adopts a syn conformation to both ortho (2-Cl) and meta (3-Cl) substituents, while the C=O bond is anti to N–H. This steric and electronic arrangement stabilizes intermolecular N–H···O hydrogen bonds, forming 1D chains. Compare with analogs (e.g., N-(2,4-dichlorophenyl)acetamide) to assess substituent effects .

Q. What strategies resolve contradictions in crystallographic data for halogenated acetamides?

- Methodological Answer :

- Data Validation : Cross-validate using SHELXL’s LSTABS and ABSORB corrections for absorption errors.

- Hydrogen Bond Analysis : Map N–H···O interactions (2.8–3.0 Å) to confirm packing motifs.

- Software Tools : Use ORTEP-3 for graphical refinement and PLATON to check for missed symmetry .

Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess nucleophilic attack sites.

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., ortho/meta Cl positions) prone to substitution.

- Kinetic Studies : Compare hydrolysis rates (e.g., in acidic vs. basic conditions) to validate computational predictions .

Q. What experimental designs assess the biological activity of this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Cell-Based Studies : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7).

- Molecular Docking : Simulate binding to target receptors (e.g., kinase domains) using AutoDock Vina .

Q. How does hydrogen bonding dictate the solid-state properties of this compound?

- Methodological Answer : Analyze crystal packing via Mercury software. The N–H···O hydrogen bond (2.89 Å, 158° angle) forms infinite chains along the c-axis. Thermal analysis (DSC/TGA) correlates hydrogen-bond strength with melting points (121–124°C) and thermal stability .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst Optimization : Use Pd/C or Ni catalysts for regioselective chlorination.

- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time NMR monitoring.

- Crystallization Control : Adjust cooling rates to prevent polymorphic transitions .

Q. How do structural modifications (e.g., adding benzoxazole) alter the bioactivity of this compound derivatives?

- Methodological Answer :

- SAR Studies : Synthesize analogs with heterocyclic rings (e.g., benzoxazole, imidazole) and compare IC₅₀ values in antimicrobial assays.

- LogP Analysis : Measure partition coefficients to correlate lipophilicity with membrane permeability.

- Metabolic Stability : Use liver microsomes to assess CYP-mediated degradation .

特性

IUPAC Name |

N-(2,3-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQALMDQINOOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879328 | |

| Record name | 2,3-DICHLOROACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23068-36-2 | |

| Record name | 23068-36-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-DICHLOROACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。